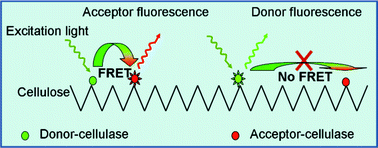Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
Analyst Pub Date: 2012-02-07 DOI: 10.1039/C2AN15938D
Abstract
The determination of cellulase distribution on the surface of cellulose fiber is an important parameter to understand when determining the interaction between cellulase and cellulose and/or the cooperation of different types of cellulases during the enzymatic hydrolysis of cellulose. In this communication, a strategy is presented to quantitatively determine the cellulase colocalization using the fluorescence resonance energy transfer (FRET) methodology, which is based on acceptor photobleaching and spectrally unmixing


Recommended Literature
- [1] Inside front cover
- [2] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [3] Contents list
- [4] Fractionation of elements by particle size of ashes ejected from Copahue Volcano, Argentina
- [5] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [6] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [7] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [8] Single p–n homojunction white light emitting diodes based on high-performance yellow luminescence of large-scale GaN microcubes†
- [9] Facile synthesis and characterization of biodegradable antimicrobial poly(ester-carbonate)
- [10] Self-assembled d-arginine derivatives based on click chemical reactions for intracellular codelivery of antigens and adjuvants for potential immunotherapy†

Journal Name:Analyst
Research Products
-
CAS no.: 13073-21-7
-
CAS no.: 151055-86-6
-
CAS no.: 14419-78-4









